(7-Methylquinolin-8-yl)thiourea
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Overview
Description
(7-Methylquinolin-8-yl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The compound features a quinoline ring system substituted with a methyl group at the seventh position and a thiourea moiety at the eighth position.
Mechanism of Action
Target of Action
It is known that many thiourea derivatives have exhibited biological activities including anticancer activity through several mechanisms . For instance, some thiourea derivatives have shown strong DNA topoisomerase inhibitory activity .
Mode of Action
It is known that thiourea derivatives can form powerful hydrogen bonds in the atp binding pocket of enzymes . This interaction can inhibit the function of the target enzyme, leading to the observed biological effects.
Biochemical Pathways
It is known that molecules containing a thiazole ring, which is structurally similar to thiourea, may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
It is known that many thiourea derivatives have shown various biological activities, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-alzheimer, antituberculosis, and antimalarial effects .
Biochemical Analysis
Biochemical Properties
(7-Methylquinolin-8-yl)thiourea is known to interact with various enzymes, proteins, and other biomolecules . These interactions are often characterized by the formation of hydrogen bonds, which can influence the function of the interacting biomolecules
Molecular Mechanism
It is known that thiourea derivatives can inhibit the peroxidase in the thyroid gland, thus inhibiting thyroxine production . This suggests that this compound may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is known that thiourea derivatives can have toxic effects at high doses
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Methylquinolin-8-yl)thiourea typically involves the reaction of 7-methylquinoline-8-amine with an isothiocyanate. The reaction is usually carried out in a suitable solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:
7-Methylquinoline-8-amine+Isothiocyanate→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(7-Methylquinolin-8-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfenic, sulfinic, or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The quinoline ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfenic, sulfinic, or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
(7-Methylquinolin-8-yl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
(7-Methylquinolin-8-yl)urea: Similar structure but with an oxygen atom instead of sulfur.
(7-Methylquinolin-8-yl)thiocarbamate: Contains a carbamate group instead of a thiourea moiety.
(7-Methylquinolin-8-yl)thiocyanate: Features a thiocyanate group instead of a thiourea moiety.
Uniqueness
(7-Methylquinolin-8-yl)thiourea is unique due to the presence of both the quinoline ring and the thiourea moiety, which confer specific chemical reactivity and biological activity. Its ability to form metal complexes and interact with biological targets makes it a valuable compound in various research fields.
Properties
IUPAC Name |
(7-methylquinolin-8-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFGHRCGXNFQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC=N2)C=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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